![molecular formula C20H28Cl2N2 B15342239 Isoindoline, 1-(3-dimethylaminopropyl)-2-methyl-1-phenyl-, dihydrochloride CAS No. 10565-86-3](/img/structure/B15342239.png)
Isoindoline, 1-(3-dimethylaminopropyl)-2-methyl-1-phenyl-, dihydrochloride
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Overview
Description
Dimethyl-[3-(2-methyl-1-phenyl-2,3-dihydroisoindol-2-ium-1-yl)propyl]azanium dichloride is an organic compound with a complex structure that includes an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic method involves the reaction of benzimidazole with appropriate methylating agents such as iodomethane . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-[3-(2-methyl-1-phenyl-2,3-dihydroisoindol-2-ium-1-yl)propyl]azanium dichloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce a variety of substituted compounds.
Scientific Research Applications
Dimethyl-[3-(2-methyl-1-phenyl-2,3-dihydroisoindol-2-ium-1-yl)propyl]azanium dichloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of dimethyl-[3-(2-methyl-1-phenyl-2,3-dihydroisoindol-2-ium-1-yl)propyl]azanium dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
Dimethyl-[3-(2-methyl-1-phenyl-2,3-dihydroisoindol-2-ium-1-yl)propyl]azanium dichloride is unique due to its specific structural features and the resulting chemical properties
Biological Activity
Isoindoline derivatives, particularly 1-(3-dimethylaminopropyl)-2-methyl-1-phenyl-, dihydrochloride , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and neuroprotective effects, supported by various research findings.
Chemical Structure and Synthesis
Isoindoline compounds are characterized by their unique bicyclic structure, which allows for various substitutions that can enhance their biological activity. The specific compound in focus features a dimethylaminopropyl side chain and a methyl-phenyl group, which contribute to its pharmacological profile. Recent studies have synthesized various isoindoline derivatives, exploring their potential through structure-activity relationship (SAR) analyses.
Antimicrobial Activity
Research indicates that isoindoline derivatives exhibit promising antimicrobial properties. In one study, compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibition zones were comparable to that of gentamicin, a standard antibiotic, suggesting that these compounds could serve as effective alternatives in treating bacterial infections .
Table 1: Antimicrobial Activity of Isoindoline Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
---|---|---|---|
1 | E. coli | 15 | 10 |
2 | S. aureus | 18 | 8 |
3 | L. tropica | 20 | 0.0478 |
Anticancer Activity
Isoindoline derivatives have shown significant anticancer effects across various cancer cell lines. A series of studies reported that these compounds induced apoptosis in cancer cells and arrested the cell cycle at different phases. For instance, certain isoindoline derivatives exhibited IC50 values ranging from 2.1 to 7.4 µM against acetylcholinesterase (AChE), indicating potential for neuroprotective applications alongside anticancer properties .
Table 2: Anticancer Activity of Isoindoline Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
A | Caco-2 | 5.0 | Apoptosis induction |
B | HCT-116 | 4.5 | Cell cycle arrest (G0/G1 phase) |
C | PC12 | 6.0 | Neuroprotection against H2O2 |
Neuroprotective Effects
Isoindoline derivatives have been evaluated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. Some compounds demonstrated potent inhibition of AChE, with IC50 values significantly lower than traditional drugs like rivastigmine . This inhibition is critical as it enhances acetylcholine levels in the brain, potentially alleviating cognitive deficits associated with Alzheimer’s.
Table 3: AChE Inhibitory Activity of Isoindoline Derivatives
Compound | IC50 (µM) | Reference Drug (IC50) |
---|---|---|
Compound A | 2.1 | Rivastigmine (5.0) |
Compound B | 3.5 | Donepezil (4.0) |
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of isoindoline derivatives:
- Antileishmanial Activity : One study found that a specific isoindoline derivative was highly effective against Leishmania tropica, outperforming standard treatments like Glucantime with an IC50 of just 0.0478 µM .
- Anti-inflammatory Effects : Isoindoline derivatives have also been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like IL-10 .
- Neuroprotection : Molecular docking studies indicated that isoindoline derivatives could effectively bind to key targets involved in neuroprotection, providing insights into their mechanisms of action against oxidative stress-induced neuronal death .
Properties
CAS No. |
10565-86-3 |
---|---|
Molecular Formula |
C20H28Cl2N2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
dimethyl-[3-(2-methyl-1-phenyl-2,3-dihydroisoindol-2-ium-1-yl)propyl]azanium;dichloride |
InChI |
InChI=1S/C20H26N2.2ClH/c1-21(2)15-9-14-20(18-11-5-4-6-12-18)19-13-8-7-10-17(19)16-22(20)3;;/h4-8,10-13H,9,14-16H2,1-3H3;2*1H |
InChI Key |
NKGDBNZWJKTIEF-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CC2=CC=CC=C2C1(CCC[NH+](C)C)C3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
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